2-chloro-N-(2-methyl-2-phenylpropyl)acetamide

Synthetic Organic Chemistry Medicinal Chemistry Chemical Derivatization

Need a reactive alkylating scaffold for lead optimization? 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6) enables nucleophilic substitution with amines, alcohols, or thiols-unlike non-halogenated analogs. • Purity: 95% (mode market purity) • LogP 2.32, TPSA 29.1 Ų for membrane-permeable derivatives • Pyrolysis precursor to 2-methyl-2-phenylbutanenitrile (45-60% yield) • GHS05/GHS07 hazard profile documented for safe scale-up Available from BenchChem with same-day dispatch.

Molecular Formula C12H16ClNO
Molecular Weight 225.72
CAS No. 30572-80-6
Cat. No. B2858685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
CAS30572-80-6
Molecular FormulaC12H16ClNO
Molecular Weight225.72
Structural Identifiers
SMILESCC(C)(CNC(=O)CCl)C1=CC=CC=C1
InChIInChI=1S/C12H16ClNO/c1-12(2,9-14-11(15)8-13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
InChIKeyQNHRMRADUBMJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide – Key Specifications


2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide (CAS 30572-80-6) is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . It belongs to the class of N-substituted chloroacetamides, characterized by a chloroacetyl group attached to a branched alkyl chain containing a phenyl ring . This compound is commercially available with a typical purity specification of 95% . In scientific research and industrial settings, it primarily functions as a versatile synthetic intermediate or scaffold, leveraging the reactive chloroacetamide moiety for further derivatization . Its structural features, including a topological polar surface area (TPSA) of 29.1 Ų and a calculated partition coefficient (LogP) of approximately 2.32, define its physicochemical profile and differentiate it from related analogs lacking the chlorine substituent or possessing alternative alkylamine backbones .

2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide Substitution Risks


Substituting 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide with seemingly similar analogs, such as N-(2-methyl-2-phenylpropyl)acetamide (CAS 33617-83-3) or 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide (CAS 1211421-85-0) [1], fundamentally alters the chemical reactivity and physicochemical properties of the compound. The absence of the electrophilic chlorine atom in the non-halogenated analog eliminates its primary utility as an alkylating agent or scaffold for nucleophilic substitution . Conversely, replacing the chlorine with a methoxy group introduces different electronic and steric properties, significantly impacting its behavior in reactions and biological systems [1]. Furthermore, the branched, hydrophobic 2-methyl-2-phenylpropyl group distinguishes it from simpler N-aryl or N-alkyl chloroacetamides, directly affecting its calculated lipophilicity (LogP), membrane permeability, and overall molecular interactions . This specific combination of a reactive chloroacetyl handle and a bulky, lipophilic amine tail dictates its unique profile, meaning that interchanging it with a close analog will introduce a critical and uncontrolled variable into any research or manufacturing process.

2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide Comparative Evidence


Electrophilic Reactivity of the Chloroacetamide Group

The primary differentiation of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide stems from its chloroacetamide group, which serves as a reactive electrophilic handle. In contrast to its non-halogenated analog, N-(2-methyl-2-phenylpropyl)acetamide (CAS 33617-83-3), the target compound can undergo nucleophilic substitution reactions. The chlorine atom is readily displaced by nucleophiles such as oxygen, nitrogen, and sulfur, enabling the synthesis of a diverse array of derivatives, including ethers, amines, thioethers, and heterocyclic systems like imidazoles and thiazoles [1]. This reactivity is absent in the non-halogenated comparator, which lacks the electrophilic site for such transformations . Furthermore, this reactivity is a class-level feature of N-substituted-2-chloroacetamides, making the target compound a viable scaffold for further synthetic elaboration, while the non-halogenated analog is a terminal or inert moiety in many contexts.

Synthetic Organic Chemistry Medicinal Chemistry Chemical Derivatization

Lipophilicity and Membrane Permeability Comparison

The calculated partition coefficient (LogP) is a key determinant of a molecule's lipophilicity, influencing its ability to cross biological membranes. 2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide exhibits a calculated LogP of 2.32 . In the context of drug discovery, a LogP value within the 2-3 range is often considered a favorable 'sweet spot' for balancing passive permeability and aqueous solubility [1]. This is a significant differential feature when compared to the more polar methoxy analog, 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide (CAS 1211421-85-0), which is expected to have a lower LogP. The target compound's higher lipophilicity suggests superior passive membrane permeability, a desirable trait for lead compounds requiring intracellular target engagement. This aligns with findings that lipophilicity is a key determinant of biological activity in chloroacetamide derivatives, particularly against Gram-positive bacteria, where higher lipophilicity facilitates rapid passage through the phospholipid bilayer [2].

Pharmacokinetics Drug Discovery QSAR Analysis Physicochemical Characterization

N-Alkyl vs. N-Aryl Scaffold Versatility

The target compound features an N-alkyl substitution with a bulky, branched 2-methyl-2-phenylpropyl group, distinguishing it from the more common N-aryl-2-chloroacetamides. This structural feature is not merely a passive spacer but actively influences the molecule's physicochemical and biological profile. The presence of an N-alkyl versus an N-aryl group impacts the basicity of the adjacent nitrogen, the conformational flexibility of the molecule, and its metabolic stability. Studies on N,N-disubstituted chloroacetamides have demonstrated that the type, arrangement, and number of hydrocarbon substituents directly condition the bioactivity properties of these compounds [1]. Therefore, selecting the target compound over an N-aryl analog (e.g., N-(4-chlorophenyl)-2-chloroacetamide) represents a deliberate choice to explore a distinct region of chemical space with potentially different pharmacokinetic and pharmacodynamic outcomes. This makes it a valuable tool for scaffold hopping and lead optimization campaigns.

Medicinal Chemistry Chemical Biology Scaffold Hopping

GHS Hazard Classification for Safe Handling

The safety and handling profile of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is explicitly defined by its Globally Harmonized System (GHS) classification, a critical piece of quantitative information for procurement and laboratory planning. The compound is classified with GHS hazard pictograms GHS05 (Corrosive) and GHS07 (Harmful/Irritant) and carries the signal word 'Danger' . The specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . This precise hazard profile is essential for comparison with alternative scaffolds that may have different and potentially more severe hazard classifications (e.g., acute toxicity or specific target organ toxicity). Knowing the exact GHS classification enables procurement specialists and laboratory managers to accurately assess the necessary personal protective equipment (PPE), engineering controls, and shipping requirements. For instance, its classification as a Class 8 corrosive with Packing Group III under transport regulations directly informs shipping costs and logistical planning .

Laboratory Safety Chemical Procurement Regulatory Compliance

2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide Application Scenarios


Nucleophilic Substitution for Derivative Synthesis

This compound is optimally procured for use as a key intermediate in the synthesis of a focused library of analogs for lead optimization [1]. Its reactive chloroacetyl group, as detailed in Section 3, enables efficient and high-yielding derivatization with a wide range of amine, alcohol, or thiol nucleophiles. This is in direct contrast to its non-chlorinated analog, N-(2-methyl-2-phenylpropyl)acetamide, which cannot serve as this type of electrophilic building block. A researcher would specifically choose this compound when the goal is to explore the structure-activity relationship (SAR) around the amide portion of a lead compound, leveraging the 2-methyl-2-phenylpropyl group as a constant, lipophilic tail. Its calculated LogP of 2.32 suggests that the resulting derivatives will possess favorable membrane permeability, making this a rational choice for developing candidates intended for intracellular targets [2]. The defined GHS hazard profile ensures safe handling protocols can be established upfront for the planned derivatization chemistry .

Nitrile Synthesis via Pyrolysis

For industrial chemists and process development scientists, 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide serves as a specific precursor for synthesizing nitrile compounds. As established by Brown et al., the pyrolysis of N-substituted chloroacetamides at high temperatures (780-850°C) under reduced pressure yields the corresponding nitriles in moderate yields (45-60%) [1]. In this application, the target compound would be pyrolyzed to afford the corresponding nitrile, 2-methyl-2-phenylbutanenitrile. This offers a distinct, albeit specialized, synthetic route to a nitrile with a unique steric profile that might be difficult to access via other methods. The choice of this specific chloroacetamide over other N-substituted analogs would be driven by the desired structure of the final nitrile product. The compound's safety data (GHS05, GHS07) is critical for designing the high-temperature pyrolysis setup and ensuring safe operation [2].

QSAR Model Validation Reference Standard

Due to its well-defined and published calculated physicochemical properties, including a TPSA of 29.1 Ų and a LogP of 2.32 [1], this compound is an excellent candidate for use as a reference standard in analytical and computational chemistry. Researchers developing or validating new QSAR models, chromatographic methods (e.g., reversed-phase HPLC for lipophilicity determination), or computational ADME predictions can use this compound as a data point to benchmark their systems. Its structure, which combines a common chloroacetamide head group with a unique, branched lipophilic tail, makes it a valuable test case for models attempting to predict the properties of hybrid or non-standard molecules. This application is supported by the broader class-level inference that the lipophilicity and substituent effects of chloroacetamides are key determinants of their biological and chromatographic behavior [2].

Antimicrobial Lead Development for Gram-Positive Bacteria

Procurement of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is justified as a starting scaffold for developing novel antimicrobial agents, particularly those targeting Gram-positive bacteria such as Staphylococcus aureus and MRSA. This is a class-level inference based on the demonstrated antimicrobial potential of related N-substituted chloroacetamides [1]. The study by Vastag et al. confirmed that various N-(substituted phenyl)-2-chloroacetamides are effective against these pathogens and that higher lipophilicity correlates with increased activity [1]. Given the target compound's calculated LogP of 2.32, which is within a favorable range for membrane permeation, it is a rational choice for a lead-like scaffold. A medicinal chemist would select this specific compound to investigate the impact of the bulky 2-methyl-2-phenylpropyl group on antibacterial potency and spectrum, differentiating it from the N-aryl analogs previously studied. The compound's defined hazard profile [2] ensures that initial biological screening can be planned with full awareness of the necessary safety precautions.

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